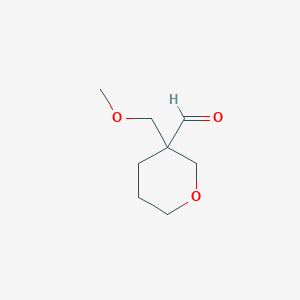
(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid is a compound that belongs to the class of amino acids It features an indole ring, which is a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acid precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds.
科学研究应用
(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its role in biological processes and interactions with enzymes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling processes.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Uniqueness
(2S)-2-Amino-3-(1-methyl-1H-indol-4-yl)propanoicacid is unique due to its specific structural features and potential applications. Its indole ring and amino acid moiety make it a versatile compound for various scientific and industrial purposes.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1-methylindol-4-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI 键 |
GANDSICLGWTHTL-JTQLQIEISA-N |
手性 SMILES |
CN1C=CC2=C(C=CC=C21)C[C@@H](C(=O)O)N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)




![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)

![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)




